
N-5-Quinolinyl-cyclopentanepropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-5-Quinolinyl-cyclopentanepropanamide is a compound that features a quinoline ring system, which is a nitrogen-containing heterocyclic aromatic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of the quinoline ring in this compound suggests potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including N-5-Quinolinyl-cyclopentanepropanamide, can be achieved through various methods. Common synthetic routes involve the use of transition-metal catalyzed reactions, microwave irradiation, and solvent-free conditions . For instance, the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid, is a traditional method for preparing quinoline derivatives . Modern approaches may include the use of recyclable catalysts and green chemistry principles to enhance the efficiency and sustainability of the synthesis .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of advanced catalytic systems and environmentally friendly solvents is becoming increasingly important in industrial settings to meet regulatory and sustainability standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-5-Quinolinyl-cyclopentanepropanamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline ring can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline derivatives .
Applications De Recherche Scientifique
N-5-Quinolinyl-cyclopentanepropanamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-5-Quinolinyl-cyclopentanepropanamide involves its interaction with molecular targets, such as enzymes and receptors. For example, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA and cell death . This mechanism is similar to that of fluoroquinolones, a class of antibiotics derived from quinolines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-5-Quinolinyl-cyclopentanepropanamide include other quinoline derivatives, such as:
Nalidixic acid: An early quinolone antibiotic used to treat urinary tract infections.
Ciprofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity.
Chloroquine: An antimalarial drug that also contains a quinoline ring.
Uniqueness
This compound is unique due to its specific structural features, such as the cyclopentanepropanamide moiety attached to the quinoline ring. This structural uniqueness may confer distinct biological activities and pharmacological properties compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C17H20N2O |
|---|---|
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
3-cyclopentyl-N-quinolin-5-ylpropanamide |
InChI |
InChI=1S/C17H20N2O/c20-17(11-10-13-5-1-2-6-13)19-16-9-3-8-15-14(16)7-4-12-18-15/h3-4,7-9,12-13H,1-2,5-6,10-11H2,(H,19,20) |
Clé InChI |
XKUVYIHVWJZCMC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCC(=O)NC2=CC=CC3=C2C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-methyl-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B10803292.png)
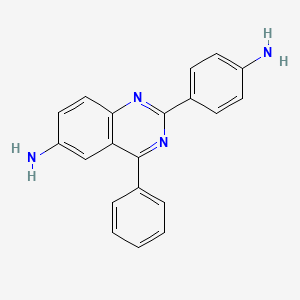
![4-[6-(3,5-Dimethylpyrazolyl)-4-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine](/img/structure/B10803302.png)
![1-[2-(3-Chlorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B10803313.png)
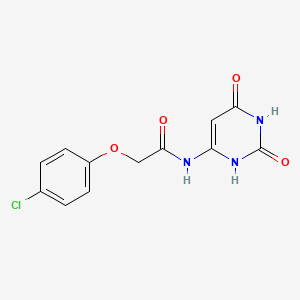
![N-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B10803322.png)
![5-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10803325.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B10803333.png)
![6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine](/img/structure/B10803334.png)
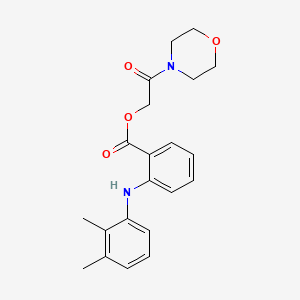
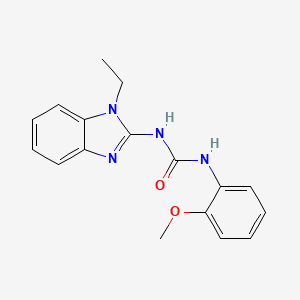
![[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B10803354.png)
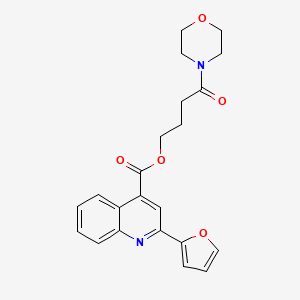
![3-Imidazo[1,2-a]pyridin-2-yl-8-methoxy-chromen-2-one](/img/structure/B10803383.png)
